2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide
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Overview
Description
2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process usually includes nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired imidazo[4,5-b]pyridine derivative . Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[4,5-b]pyridine N-oxides, while reduction reactions may produce reduced imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
In medicinal chemistry, imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of enzymes like α-glucosidase, which is a target for the treatment of type 2 diabetes . Additionally, these compounds have been investigated for their potential as antiviral, antimicrobial, and anticancer agents .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the activity of enzymes like α-glucosidase by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . This inhibition can lead to a decrease in the hydrolysis of carbohydrates, thereby reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide include other imidazo[4,5-b]pyridine derivatives, such as 2-phenyl-1H-imidazo[4,5-b]pyridine and 2-methylimidazo[4,5-b]pyridine .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which includes a triethylethanaminium group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
85930-09-2 |
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Molecular Formula |
C14H23IN4O |
Molecular Weight |
390.26 g/mol |
IUPAC Name |
triethyl-[2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C14H23N4O.HI/c1-4-18(5-2,6-3)10-11-19-14-16-12-8-7-9-15-13(12)17-14;/h7-9H,4-6,10-11H2,1-3H3,(H,15,16,17);1H/q+1;/p-1 |
InChI Key |
TZUDHABGPBSKPC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=NC2=C(N1)C=CC=N2.[I-] |
Origin of Product |
United States |
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